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molecular formula C10H7NO2 B1601058 6-Hydroxyquinoline-5-carbaldehyde CAS No. 77717-71-6

6-Hydroxyquinoline-5-carbaldehyde

Cat. No. B1601058
M. Wt: 173.17 g/mol
InChI Key: TUVJXIJXRIXXMI-UHFFFAOYSA-N
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Patent
US04342771

Procedure details

Sodium hydroxide (25 g.) was dissolved in 35 ml. of water with cooling, 6-hydroxyquinoline (5 g.) in 15 ml. of chloroform was added and the reaction mixture heated to reflux (about 90° C.) for 12 hours, during which two further 15 ml. portions of chloroform were added--one after 2 hours and the other after 6 hours. The reaction mixture was cooled and crude product recovered by filtration. The crude was dissolved in 125 ml. of hot water treated with activated carbon, filtered hot, cooled and acidified with acetic acid and filtered to yield title product [2.5 g.; m.p 136°-137° C.; m/e 173; pnmr/CDCl3 shows aldehyde proton at 10.5 ppm and aromatic protons at 7.2-9.4 ppm⟧
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[OH2:3].O[C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][CH:9]=[CH:8]2.[CH:15](Cl)(Cl)Cl>>[OH:1][C:5]1[CH:14]=[CH:13][C:12]2[N:11]=[CH:10][CH:9]=[CH:8][C:7]=2[C:6]=1[CH:15]=[O:3] |f:0.1|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C2C=CC=NC2=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
WAIT
Type
WAIT
Details
the other after 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
crude product recovered by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The crude was dissolved in 125 ml
ADDITION
Type
ADDITION
Details
of hot water treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=2C=CC=NC2C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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